Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes a carbamate group, a chlorophenyl group, and a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester typically involves the reaction of [1-(4-chlorophenyl)-3-butenyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted derivatives of the original compound.
Scientific Research Applications
Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar structure but with different substituents.
Carbamic acid, (4-chlorophenyl)-, methyl ester: Shares the chlorophenyl group but differs in the ester moiety.
Uniqueness
Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester is unique due to its combination of a chlorophenyl group and a butenyl chain, which imparts distinct chemical and biological properties compared to other carbamate esters.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
646480-80-0 |
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Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)but-3-enyl]carbamate |
InChI |
InChI=1S/C18H18ClNO2/c1-2-6-17(15-9-11-16(19)12-10-15)20-18(21)22-13-14-7-4-3-5-8-14/h2-5,7-12,17H,1,6,13H2,(H,20,21) |
InChI Key |
AWDWOWOXLNEJEB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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